5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced imidazolidine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazolidine derivatives with hydrogenated functional groups.
Substitution: Formation of substituted difluorophenyl derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may interact with receptors in the nervous system to modulate neurotransmitter release and alleviate neurological symptoms.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione, used in various chemical reactions.
2,6-Difluorophenyl isocyanate: Another related compound used in the synthesis of various organic molecules.
2,6-Difluoroacetophenone: A compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific imidazolidine-2,4-dione structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWKJADHBGWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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